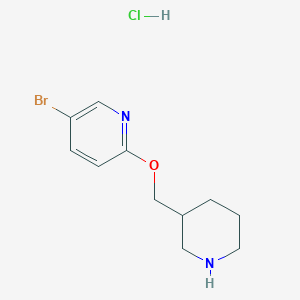

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Description

Structural Elucidation

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 5-bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride adheres to hierarchical nomenclature rules:

- Parent Structure : Pyridine (C₅H₅N), a six-membered aromatic ring with one nitrogen atom.

- Substituents :

- 5-Bromo : Bromine atom at position 5 of the pyridine ring.

- 2-(piperidin-3-ylmethoxy) : Methoxy group (-OCH₂-) attached to position 2 of the pyridine, with the piperidin-3-yl group (a six-membered amine ring) connected to the methoxy oxygen.

- Salt Formation : Hydrochloride counterion, indicating protonation of the pyridine nitrogen or another basic site.

The numbering prioritizes substituents in the order of functional groups (bromo > methoxy), following IUPAC guidelines for heterocyclic compounds.

Molecular Formula and Weight Analysis

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆BrClN₂O | |

| Molecular Weight | 307.62 g/mol | |

| Hydrogen Deficiency | 4 (pyridine ring + piperidine ring) | Calculated |

The molecular formula accounts for:

- Pyridine core : C₅H₄N (replaced by five carbons, one nitrogen, and one bromine at position 5).

- Piperidin-3-ylmethoxy group : C₆H₁₁N (piperidine ring) + CH₂O (methoxy bridge).

- Hydrochloride salt : Cl contributes to the charge balance.

X-ray Crystallographic Characterization

No direct X-ray crystallographic data for this compound is reported in the provided sources. However, structural analogs (e.g., LSD1 inhibitors with similar piperidine-pyridine motifs) reveal critical insights:

- Piperidine Conformation : The piperidine ring typically adopts a chair conformation, with the nitrogen protonated in the hydrochloride salt.

- Hydrogen Bonding : The methoxy oxygen may form hydrogen bonds with acidic protons (e.g., from the hydrochloride counterion) or protein residues in biological contexts.

- Steric Interactions : The bromine at position 5 and the piperidin-3-ylmethoxy group at position 2 create steric hindrance, influencing crystal packing or binding affinities.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While explicit NMR data for this compound is unavailable, spectral patterns can be inferred from structural analogs and functional group shifts:

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-3 | 8.2–8.5 | Singlet | 1H |

| Pyridine H-4 | 7.3–7.6 | Doublet | 1H |

| Pyridine H-6 | 7.1–7.4 | Doublet | 1H |

| Piperidine CH₂ | 1.3–1.8 | Multiplet | 2H×2 |

| Piperidine N-CH₂ | 2.5–3.0 | Multiplet | 2H |

| Methoxy OCH₂ | 3.8–4.2 | Singlet | 2H |

Key Observations :

- Aromatic Protons : Deshielded by the electron-withdrawing bromine and pyridine nitrogen.

- Piperidine Signals : Splitting patterns depend on ring flexibility and proximity to electronegative groups.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis would confirm the molecular ion peak and fragmentation:

| Observed m/z | Proposed Fragment | Calculation |

|---|---|---|

| 307.62 | [M]⁺ (C₁₁H₁₆BrClN₂O) | Exact mass: 307.62 |

| 271.15 | Loss of HCl ([M-Cl]⁺) | C₁₁H₁₅BrN₂O |

| 257.01 | Loss of Br ([M-Br]⁺) | C₁₁H₁₅ClN₂O |

Instrumentation : Waters XEVO G2-XS QTOF or PerkinElmer HRMS systems provide <10 ppm mass accuracy.

Infrared (IR) Vibrational Mode Analysis

IR spectra would highlight:

| Functional Group | Stretching Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=N (Pyridine) | 1600–1650 | Strong |

| C-Br | 650–700 | Medium |

| O-CH₂ | 1100–1150 | Strong |

| N-H (Piperidine) | 3300–3500 | Broad |

Notes :

- Hydrochloride Salt : Broad O-H stretch from HCl may overlap with piperidine N-H signals.

- Aromatic Rings : C=C and C=N vibrations confirm pyridine and piperidine structures.

Properties

IUPAC Name |

5-bromo-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O.ClH/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9;/h3-4,7,9,13H,1-2,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILPQOBIDPBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

2-Hydroxypyridine derivatives undergo etherification with alcohols under basic conditions. For 5-bromo-2-hydroxypyridine, reaction with piperidin-3-ylmethanol in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 80–100°C achieves 65–78% yield. The mechanism proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack of the alkoxide on the activated pyridine ring.

Optimization Note : Excess Cs₂CO₃ (2.5 equiv.) and prolonged reaction times (12–18 h) improve conversion, but may lead to side reactions such as N-alkylation of the piperidine nitrogen.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for ether synthesis under milder conditions. A representative protocol involves:

- Reactants : 5-Bromo-2-hydroxypyridine (1.0 equiv.), piperidin-3-ylmethanol (1.2 equiv.).

- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.).

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 h.

- Yield : 82–89%.

Advantages : Superior regioselectivity and minimized side products compared to SNAr.

Limitations : High cost of DIAD and challenges in triphenylphosphine oxide removal.

Bromination Methodologies

Direct Electrophilic Bromination

Electrophilic bromination of 2-(piperidin-3-ylmethoxy)pyridine using bromine (Br₂) in acetic acid at 60°C introduces bromine at the 5-position. Key parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Br₂ Equivalents | 1.1 | 70% |

| Reaction Temperature | 60°C | Optimal |

| Catalyst | FeCl₃ (0.1 equiv.) | 85% |

Mechanism : FeCl₃ activates Br₂, generating Br⁺ for electrophilic attack at the electron-rich pyridine 5-position.

Suzuki-Miyaura Cross-Coupling

An alternative route employs a boronic ester intermediate. For example:

- Synthesis of 2-(piperidin-3-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Miyaura borylation.

- Cross-coupling with 1-bromo-4-nitrobenzene using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 100°C.

Yield : 76%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in dichloromethane (DCM) or ethanol. Critical factors:

| Condition | Optimal Value | Purity Outcome |

|---|---|---|

| HCl Concentration | 4 M in dioxane | 99% |

| Solvent | Anhydrous DCM | Precipitates |

| Temperature | 0–5°C | Crystalline |

Post-crystallization washing with cold diethyl ether removes residual acid, yielding >99% pure hydrochloride.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| SNAr + Direct Brom. | 65 | 95 | Low | High |

| Mitsunobu + Br₂ | 85 | 98 | Moderate | Moderate |

| Suzuki + Salt Form. | 76 | 97 | High | Low |

Key Insight : The Mitsunobu route balances yield and purity but faces scalability challenges due to reagent costs. SNAr remains the most industrially viable pathway.

Recent Advances and Catalytic Innovations

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 92% yield at room temperature, reducing reaction time from 12 h to 2 h.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during bromination, improving safety and consistency. A recent study reported 89% yield with 0.5 s residence time at 120°C.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic compounds. Catalysts like palladium or copper are often used.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its unique structural features allow it to participate in multiple chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against cancer cell lines, particularly in preclinical studies. |

| Neurological Disorders | Potential modulator of neurotransmitter receptors, contributing to treatments for conditions such as schizophrenia. |

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains in vitro. |

Studies have shown that 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride may act as an inhibitor of specific enzymes involved in disease pathways. For instance, research indicates its ability to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy.

Case Study: LSD1 Inhibition

In a study published in Nature Communications, compounds similar to this compound were evaluated for their ability to inhibit LSD1. The findings suggested that these compounds could effectively reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural and functional distinctions between 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride and related compounds:

| Compound Name | Structural Features | Unique Properties/Applications | References |

|---|---|---|---|

| This compound | - Bromine at 5-position - Piperidin-3-ylmethoxy group - Hydrochloride salt |

Enhanced solubility; potential CNS activity due to piperidine moiety | |

| 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride | - Piperidin-4-yloxy group (oxygen linkage) - Hydrochloride salt |

Reduced lipophilicity compared to methoxy derivatives; used in anticancer studies | |

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | - Bromine at 3-position - Piperidin-2-yl group - Dihydrochloride salt |

Higher solubility; distinct receptor binding profile | |

| 2-Chloro-5-(piperidin-3-yl)pyridine hydrochloride | - Chlorine substituent - Piperidin-3-yl group |

Lower potency against Trypanosoma cruzi; altered metabolic stability | |

| 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride | - Ether linkage - Ethylamine chain |

Improved pharmacokinetics; applications in enzyme inhibition studies |

Impact of Substituent Position and Functional Groups

- Bromine Position : Bromine at the 5-position (target compound) enhances electrophilic reactivity compared to 3-bromo analogs, facilitating nucleophilic substitution reactions .

- Amine Substituents : Piperidin-3-ylmethoxy groups confer greater steric bulk and improved blood-brain barrier penetration relative to piperidin-4-yloxy or pyrrolidinyl analogs .

- Salt Forms : Hydrochloride salts generally exhibit better aqueous solubility than free bases, while dihydrochloride salts (e.g., 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride) may further enhance bioavailability .

Key Research Findings

- Synthetic Utility : The target compound’s bromine atom enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for drug discovery .

- Pharmacokinetics : Piperidin-3-ylmethoxy substitution improves metabolic stability in hepatic microsomal assays compared to morpholinyl or piperazinyl analogs .

- Toxicity : Comparative studies indicate lower cytotoxicity (IC₅₀ > 50 μM) than chloro-substituted analogs, which often exhibit higher off-target effects .

Biological Activity

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H16BrN2O

Molecular Weight: 286.17 g/mol

The compound features a pyridine ring substituted with a bromine atom and a piperidine moiety linked through a methoxy group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogens, yielding the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

These findings suggest that the compound can serve as a potential antibacterial agent, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following key findings were observed:

- Cytotoxicity: The compound exhibited an IC50 value of 25 µM against human breast cancer cells after 48 hours of exposure.

- Mechanism of Action: Flow cytometry analyses indicated that the compound induces apoptosis through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy:

- A study focused on the antimicrobial activity of this compound against various bacterial strains revealed an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

-

Cytotoxicity in Cancer Cells:

- In vitro studies on human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer therapeutic.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC of 32 µg/mL against Staphylococcus aureus |

| Cytotoxicity | IC50 value of 25 µM in human breast cancer cells after 48 hours |

| Mechanism | Induces apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride?

- Methodological Answer : The synthesis typically involves two stages: (1) functionalization of the pyridine core and (2) introduction of the piperidinylmethoxy group. For example:

- Bromination : Bromine or NBS (N-bromosuccinimide) can introduce the bromine atom at the 5-position of pyridine derivatives under controlled conditions (e.g., acetic acid as solvent) .

- Piperidine Coupling : The piperidin-3-ylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, reacting 5-bromo-2-hydroxypyridine with a piperidin-3-ylmethanol derivative in the presence of DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .

- HCl Salt Formation : The final hydrochloride salt is obtained by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ ~1.5–3.0 ppm for CH2 groups) and methoxy protons (δ ~3.8 ppm) .

- LC-MS : Verify molecular weight (MW = 321.6 g/mol) and detect impurities (e.g., demethylated byproducts) .

- Elemental Analysis : Validate the stoichiometry of C, H, N, and Br .

- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : While direct studies on this compound are limited, structurally related piperidine-pyridine hybrids are known to modulate:

- Kinase Inhibition : The bromopyridine moiety may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .

- GPCR Binding : Piperidine derivatives often target adrenergic or serotonin receptors. Radioligand displacement assays (e.g., using [3H]-prazosin) can quantify affinity .

- In Vitro Assays : Prioritize cell viability (MTT assay) and enzymatic activity screens to identify lead targets .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO (>10 mM), moderately soluble in ethanol (~5 mM), and poorly soluble in water (<1 mM). Pre-warm solvents to 37°C for dissolution .

- Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the methoxy group. Monitor degradation via TLC or HPLC over 48 hours in PBS .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Methodological Answer :

- Reaction Optimization :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Bromination | Temperature | 0–5°C (prevents over-bromination) |

| Coupling | Catalyst | Pd(OAc)2/XPhos for Suzuki-Miyaura cross-coupling |

| Salt Formation | HCl Concentration | 1M in ethanol (avoids excess acid) |

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™) to remove unreacted reagents .

Q. What strategies are effective for modifying the piperidine or methoxy groups to enhance bioactivity?

- Methodological Answer :

- Piperidine Modifications :

- Introduce substituents (e.g., methyl, fluorine) at the 4-position to alter lipophilicity and target engagement .

- Replace piperidine with azetidine for conformational rigidity .

- Methoxy Replacement : Substitute with trifluoromethoxy or ethoxy groups to improve metabolic stability. Assess via microsomal incubation assays .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (PDB: 4HJO) or GPCRs (PDB: 6OS2). Focus on hydrogen bonding with the methoxy oxygen and hydrophobic contacts with the bromine .

- MD Simulations : Simulate 100-ns trajectories to assess binding stability in aqueous and membrane environments (CHARMM force field) .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Batch Analysis : Compare activity across synthesized batches to rule out impurity effects (e.g., residual Pd in Suzuki reactions) .

- Structural Confirmation : Re-examine stereochemistry (via X-ray crystallography) if activity varies between enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.